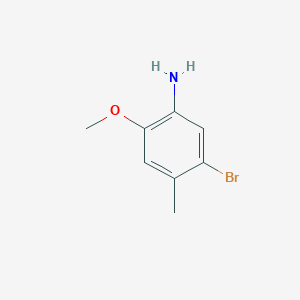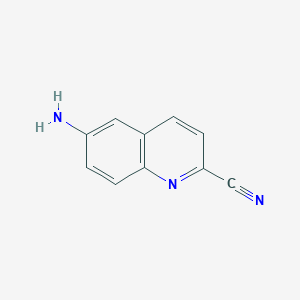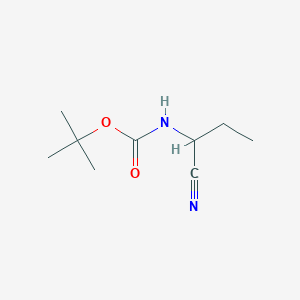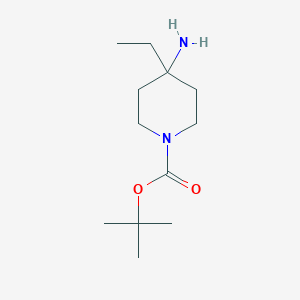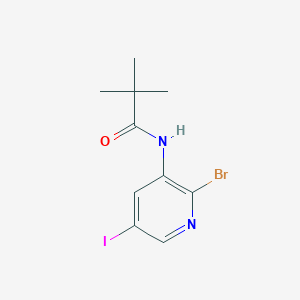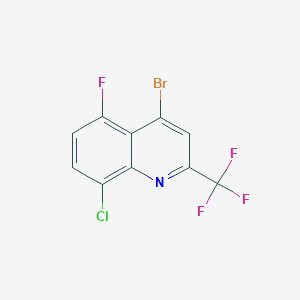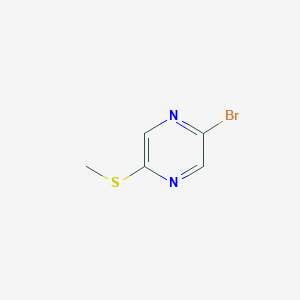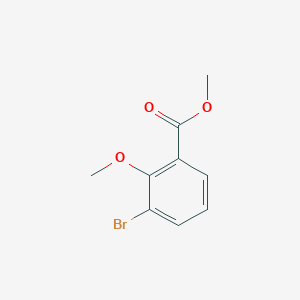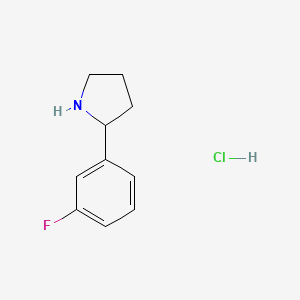
2-(3-氟苯基)吡咯烷盐酸盐
描述
2-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as 3-FPH, is an important synthetic compound with a wide range of applications in the fields of medicine and life sciences. It is a derivative of pyrrolidine and has a fluorine atom attached to the phenyl group. 3-FPH has been used as a research tool in numerous studies, and its unique properties make it an attractive target for further investigation.
科学研究应用
合成与表征
研究的一个方面涉及杂环化合物的合成和详细表征。例如,Murthy 等人(2017 年)合成了一种相关化合物,4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮 (CFPDPPO),并对其反应性、稳定性和在非线性光学中的潜在应用以及作为开发新抗癌药物的前体进行了广泛的研究。这项研究包括振动光谱、NMR 化学位移和分子动力学模拟等分析,以预测其在分子水平的行为和相互作用(Murthy 等,2017)。
荧光化学传感器
Maity 等人(2018 年)的研究开发了基于吡咯并[3,4-c]吡啶衍生物的新型荧光化学传感器,用于检测生物系统中的铁离子 (Fe3+/Fe2+)。这些化合物对铁离子表现出高选择性和灵敏性,展示了在生物成像和环境监测中应用的潜力(Maity 等,2018)。
聚集诱导发光 (AIE)
Yang 等人(2013 年)探索了含杂原子有机荧光团的特性,展示了聚集诱导发光 (AIE) 效应。这项研究突出了此类化合物在开发荧光 pH 传感器方面的潜力,这些传感器可适用于各种应用,包括设计用于有机蒸汽的新型化学传感器(Yang 等,2013)。
分子对接和 QSAR 研究
Caballero 等人(2011 年)对 3-氟-4-(吡咯并[2,1-f][1,2,4]三嗪-4-氧基)苯胺等衍生物作为 c-Met 激酶抑制剂进行了对接和 QSAR 研究。这项研究提供了对有助于抑制活性的结构特征的见解,展示了该化合物在抗癌治疗中的潜力(Caballero 等,2011)。
抗结核和抗菌活性
Bodige 等人(2019 年)设计并合成了吡咯并[3,2-b]吡啶-3-甲酰胺连接的 2-甲氧基吡啶衍生物,评估了它们的抗结核和抗菌活性。他们的研究结果表明,这些化合物(包括氟苯基基团的修饰)可以作为针对结核病和细菌感染的有效药物(Bodige 等,2019)。
作用机制
Target of action
The targets of pyrrolidine derivatives can vary widely depending on their structure and functional groups. Some pyrrolidine derivatives have been found to have high affinity to multiple receptors .
Mode of action
The mode of action of pyrrolidine derivatives depends on their specific structure and the target they interact with. They can act as agonists or antagonists of their target receptors, modulating their activity .
Biochemical pathways
Pyrrolidine derivatives can affect various biochemical pathways depending on their targets. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary widely depending on their specific structure. Some factors that can influence their pharmacokinetics include their size, polarity, and the presence of functional groups that can be metabolized by the body .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can vary widely depending on their targets and mode of action. They can modulate the activity of their target receptors, leading to changes in cellular signaling and function .
Action environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
2-(3-Fluorophenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes such as carbonic anhydrase, cholinesterase, and various kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. The specific interactions of 2-(3-Fluorophenyl)pyrrolidine hydrochloride with these enzymes can modulate biochemical pathways and cellular functions.
Cellular Effects
2-(3-Fluorophenyl)pyrrolidine hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes. These effects on cellular processes can result in altered cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 2-(3-Fluorophenyl)pyrrolidine hydrochloride can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluorophenyl)pyrrolidine hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can be stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to 2-(3-Fluorophenyl)pyrrolidine hydrochloride in in vitro or in vivo studies can result in cumulative effects on cellular processes, which may differ from short-term exposure.
Dosage Effects in Animal Models
The effects of 2-(3-Fluorophenyl)pyrrolidine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
2-(3-Fluorophenyl)pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, pyrrolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(3-Fluorophenyl)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, leading to its distribution in various tissues. Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3-Fluorophenyl)pyrrolidine hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of the compound is a key factor in determining its biological effects.
属性
IUPAC Name |
2-(3-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZAULRSYOOKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193390-31-6 | |
| Record name | Pyrrolidine, 2-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1521373.png)

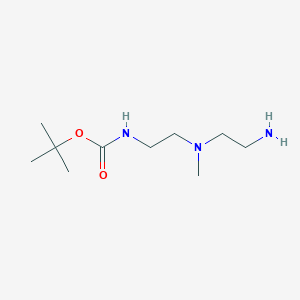
![5-Azaspiro[3.5]nonane](/img/structure/B1521377.png)
